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molecular formula C19H17NO5S B8337373 4-(5-Methyl-4-{[(3-methylphenyl)sulfonyl]methyl}-1,3-oxazol-2-yl)benzoic Acid

4-(5-Methyl-4-{[(3-methylphenyl)sulfonyl]methyl}-1,3-oxazol-2-yl)benzoic Acid

Cat. No. B8337373
M. Wt: 371.4 g/mol
InChI Key: REMVFZCWXKHBLQ-UHFFFAOYSA-N
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Patent
US09296732B2

Procedure details

Reaction of benzoate 31 (217 mg, 0.56 mmol) and 6 M HCl (10 mL) gave acid 32 (173 mg, 83%) as a white solid: mp (H2O) 287-290° C.; 1H NMR δ 13.16 (br s, 1H, CO2H), 8.05 (br d, J=8.5 Hz, 2H, H-2, H-6), 7.92 (br d, J=8.5 Hz, 2H, H-3, H-5), 7.63 (br s, 1H, H-2′), 7.54-7.59 (m, 2H, H-4′, H-6′), 7.50 (t, J=7.6 Hz, 1H, H-5′), 4.65 (s, 2H, CH2SO2), 2.37 (s, 3H, CH3), 2.16 (s, 3H, CH3); MS m/z 372.6 (MH+, 100%). Anal. calcd for C19H17NO5S: C, 61.74; H, 4.61; N, 3.77. Found: C, 61.51; H, 4.56; N, 3.80%.
Name
benzoate
Quantity
217 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
83%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:6][C:5]([C:7]2[CH:16]=[CH:15][C:10]([C:11]([O:13]C)=[O:12])=[CH:9][CH:8]=2)=[N:4][C:3]=1[CH2:17][S:18]([C:21]1[CH:26]=[CH:25][CH:24]=[C:23]([CH3:27])[CH:22]=1)(=[O:20])=[O:19]>Cl>[CH3:1][C:2]1[O:6][C:5]([C:7]2[CH:8]=[CH:9][C:10]([C:11]([OH:13])=[O:12])=[CH:15][CH:16]=2)=[N:4][C:3]=1[CH2:17][S:18]([C:21]1[CH:26]=[CH:25][CH:24]=[C:23]([CH3:27])[CH:22]=1)(=[O:20])=[O:19]

Inputs

Step One
Name
benzoate
Quantity
217 mg
Type
reactant
Smiles
CC1=C(N=C(O1)C1=CC=C(C(=O)OC)C=C1)CS(=O)(=O)C1=CC(=CC=C1)C
Name
Quantity
10 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=C(N=C(O1)C1=CC=C(C(=O)O)C=C1)CS(=O)(=O)C1=CC(=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 173 mg
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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